![molecular formula C6H9N3O4 B14495052 [(2-Cyanoethyl)(nitro)amino]methyl acetate CAS No. 62984-41-2](/img/structure/B14495052.png)
[(2-Cyanoethyl)(nitro)amino]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Cyanoethyl)(nitro)amino]methyl acetate is a chemical compound with the molecular formula C6H9N3O4 It is characterized by the presence of cyano, nitro, and amino functional groups attached to a methyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(nitro)amino]methyl acetate typically involves the reaction of 2-cyanoethylamine with nitromethane in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Toluene or dichloromethane
Catalyst: Tetrabutylammonium iodide (n-Bu4NI)
Base: Potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Cyanoethyl)(nitro)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Iron (Fe), zinc (Zn), hydrochloric acid (HCl)
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[(2-Cyanoethyl)(nitro)amino]methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Cyanoethyl)(nitro)amino]methyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
[(2-Cyanoethyl)(nitro)amino]methyl acetate can be compared with similar compounds such as:
Nitroethane: Similar in having a nitro group but lacks the cyano and amino functionalities.
Cyanoethylamine: Contains the cyano and amino groups but lacks the nitro group.
Methyl acetate: Simple ester without the additional functional groups.
Propriétés
Numéro CAS |
62984-41-2 |
|---|---|
Formule moléculaire |
C6H9N3O4 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
[2-cyanoethyl(nitro)amino]methyl acetate |
InChI |
InChI=1S/C6H9N3O4/c1-6(10)13-5-8(9(11)12)4-2-3-7/h2,4-5H2,1H3 |
Clé InChI |
TVFUVAORVCCWSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN(CCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
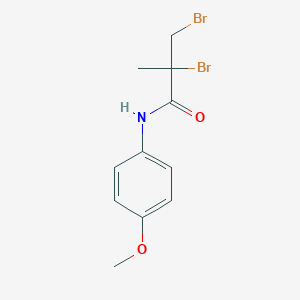
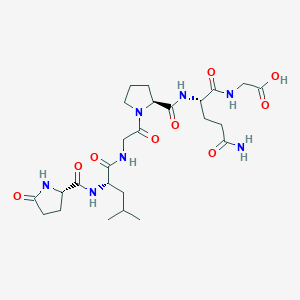
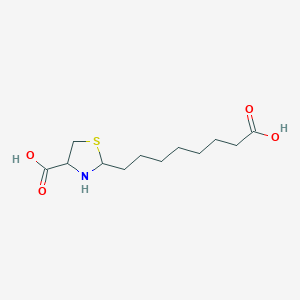

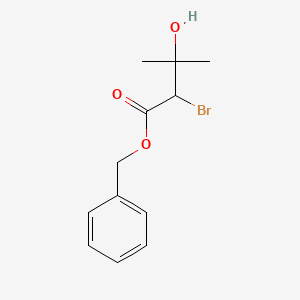
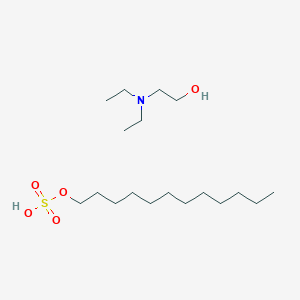

![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)


